molecular formula C11H12BNO4 B8664003 2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester

2-(Dihydroxyboryl)-1H-indole-5-carboxylic acid ethyl ester

Cat. No. B8664003
M. Wt: 233.03 g/mol
InChI Key: XYIJCCHUXSHRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546567B2

Procedure details

28 g (114 mmol) of 2-borono-5-ethoxycarbonylindole, 12 g (113 mmol) of sodium carbonate and 17.2 g of 2,4-(113 mmol) dichloropyrimidine were initially charged in 412 ml of ethanol. The clear solution was freed of oxygen by vigorous stirring and passing argon through (20 minutes). At RT, 2.67 g of tetrakis(triphenylphosphine)palladium(0) were added. The mixture was heated to from 65° C. to 70° C. for 2 hours (h). Subsequently, 112 ml of water and 112 ml of 30% hydrochloric acid were added and the mixture was cooled to 0° C. After filtration and drying under reduced pressure, 37.3 g (93% of theory) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (HPLC >96%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
412 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
catalyst
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B([C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=2)(O)O.C(=O)([O-])[O-].[Na+].[Na+].Cl[C:25]1[N:30]=[CH:29][N:28]=[C:27](Cl)[CH:26]=1.O=O.[ClH:34]>C(O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:34][C:29]1[N:28]=[C:27]([C:4]2[NH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:8][CH:7]=3)[CH:26]=[CH:25][N:30]=1 |f:1.2.3,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
B(O)(O)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Name
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
17.2 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)Cl
Name
Quantity
412 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
2.67 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
112 mL
Type
reactant
Smiles
Cl
Name
Quantity
112 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
through (20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to from 65° C. to 70° C. for 2 hours (h)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C=1NC2=CC=C(C=C2C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.